N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis may involve the following steps:
Formation of the Benzyl Intermediate: Benzyl chloride reacts with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Chloro Group: The intermediate undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions using thiophenol.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
N-Benzyl-2-chloro-2-methylpropanamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
N-Benzyl-2-methyl-3-(phenylsulfanyl)propanamide: Lacks the chloro group, affecting its substitution reactions.
N-Benzyl-2-chloro-3-(phenylsulfanyl)propanamide: Lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83375-60-4 |
---|---|
Molecular Formula |
C17H18ClNOS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(18,13-21-15-10-6-3-7-11-15)16(20)19-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,20) |
InChI Key |
MLKRLNPOIVBVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)(C(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.